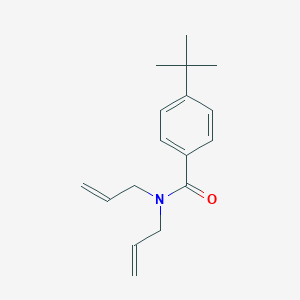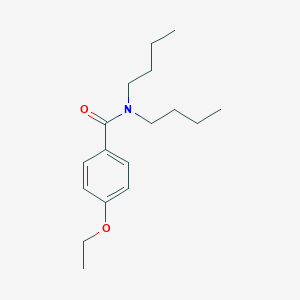
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide, also known as CDDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CDDP has been studied for its potential to be used as a therapeutic agent in various medical fields, including cancer research and neuroscience.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of ion channels, which play a critical role in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new this compound analogs with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide involves the reaction of 2-cyano-5-phenylpentadienal with dimethylamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been studied extensively for its potential use in cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
(2E,4Z)-2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18)/b12-8+,13-9- |
InChI-Schlüssel |
SQVPRZPJMZLJCJ-UQXQTEIVSA-N |
Isomerische SMILES |
CN(C)/C(=C\C=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)



